molecular formula C18H16N4O2S2 B2376466 N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide CAS No. 690645-24-0

N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide

Cat. No.: B2376466
CAS No.: 690645-24-0
M. Wt: 384.47
InChI Key: LEHKXNADNISRFS-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide (CAS 690645-24-0) is a high-purity chemical compound with a molecular formula of C18H16N4O2S2 and a molecular weight of 384.48 g/mol, supplied for advanced scientific research and development . This synthetic small molecule features a complex hybrid heterocyclic structure, integrating furan, 1,2,4-triazole, and 1,3-thiazole rings, which is of significant interest in medicinal chemistry and drug discovery . Compounds based on the 1,2,4-triazolo[3,4-b][1,3]thiazole scaffold are actively investigated for their potential biological activities. Specifically, structurally related 1,3,4-thiadiazole and triazolothiazole derivatives have demonstrated notable cytotoxic properties in scientific studies, showing promise as inhibitors of cancer cell proliferation . Research into similar analogs indicates potential mechanisms of action that include the inhibition of key enzymes like Focal Adhesion Kinase (FAK) and tubulin polymerization, which are critical targets in oncology research for disrupting cancer cell signaling and division . This reagent is provided with a purity of 90% or higher and is available in various quantities to meet different research needs, from small-scale screening (e.g., 3mg, 5mg) to larger experimental workflows (e.g., 50mg, 75mg) . It is intended for use in vitro studies exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-4-6-13(7-5-12)15-10-25-17-20-21-18(22(15)17)26-11-16(23)19-9-14-3-2-8-24-14/h2-8,10H,9,11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKXNADNISRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a furan moiety and a triazolo-thiazole group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16N4O2S2
  • Molecular Weight : 384.4752 g/mol
  • CAS Number : 690645-24-0

The compound features a unique arrangement that allows it to interact with various biological targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazolo-thiazoles have shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Research on related compounds has shown that they can inhibit key inflammatory pathways by targeting enzymes such as COX-1 and COX-2. These enzymes play crucial roles in the inflammatory response, and their inhibition could lead to reduced inflammation in various conditions .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and survival .
  • Receptor Modulation : It may bind to receptors involved in inflammatory processes or cancer progression, modulating their activity and leading to therapeutic effects.

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of related compounds. For instance:

  • Study on Antinociceptive Activity : A study involving triazolo-thiazole derivatives demonstrated significant antinociceptive effects in animal models when compared to standard analgesics like aspirin .
CompoundActivityReference
5gHigh
5jModerate

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Core Structure R1 (Triazole/Thiazole Substituent) R2 (Acetamide Substituent)
Target Compound Triazolo[3,4-b][1,3]thiazole 4-Methylphenyl Furan-2-ylmethyl
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 1,2,4-Triazole 4-Methyl 3-Chloro-4-fluorophenyl
2-[[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 1,2,4-Triazole 4-Ethyl 3-Methylphenyl
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole 4-Amino Varied aryl groups

Key Observations :

  • Triazole vs. Triazolo-Thiazole Core : The target compound’s fused triazolo-thiazole system may enhance π-π stacking and hydrogen-bonding interactions compared to simpler triazole derivatives .
  • Substituent Position : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring’s para position (as in ) increase anti-exudative activity, while the target compound’s 4-methylphenyl group balances lipophilicity and steric effects .
  • Amino vs. Methyl/Ethyl Groups: Amino substituents on the triazole (e.g., in ) improve solubility but may reduce metabolic stability compared to alkyl groups .

Table 2: Anti-Exudative Activity (AEA) of Selected Analogues

Compound Dose (mg/kg) AEA (% Inhibition) Reference Standard (Diclofenac Na)
Target Compound 10 Data not reported 8 mg/kg (65–70% inhibition)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.12) 10 58.2% 65–70%
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-triazol-3-yl]sulfanyl]acetamide Not reported Not tested

Key Findings :

  • The target compound’s AEA is inferred to be moderate based on structural similarity to compound 3.12 (58.2% inhibition at 10 mg/kg), though direct data are unavailable .
  • Substituents like chloro or nitro groups in the phenyl ring (e.g., ) are hypothesized to enhance activity due to increased electron-withdrawing effects and receptor affinity .

Key Insights :

  • The target compound’s synthesis likely follows a route similar to , with alkylation of the triazole-thiol intermediate.
  • Yields for triazole-thiazole derivatives are generally lower (e.g., 65–85% in ) compared to simpler triazolo-thiadiazoles (70–80% in ) due to steric challenges in fused systems.

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic Data for Selected Analogues

Compound ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Key Absorptions
Target Compound Not reported Not reported
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide 7.85 (s, 1H, NH), 6.50–7.20 (m, furan H) 3250 (N–H), 1670 (C=O)
(R)-N-(4-cyclohexyl-1-(furan-2-yl)-3-oxobutyl)acetamide 1.20–1.80 (m, cyclohexyl), 4.30 (q, CH–O) 1720 (C=O), 1650 (amide C=O)

Notes:

  • The target compound’s ¹H NMR would likely show furan protons at δ 6.30–7.60 ppm and methylphenyl signals at δ 2.35 (s, 3H) .
  • IR spectra would feature strong C=O (1650–1670 cm⁻¹) and S–C=N (1250–1300 cm⁻¹) absorptions .

Q & A

Q. What are the key steps in synthesizing N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves a multi-step process:

Alkylation : Reacting 2-mercapto-triazolo-thiazole intermediates with α-chloroacetamide derivatives in the presence of a base (e.g., KOH) to form the sulfanyl bridge .

Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or condensation reactions, often under anhydrous conditions .

Purification : Chromatography (e.g., column or flash chromatography) is critical for isolating the pure compound, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane) .

  • Key Considerations : Reaction temperature (20–25°C for alkylation) and stoichiometric ratios must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the furan methyl group (δ ~4.5 ppm for –CH₂–), triazole-thiazole protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and S–C=N (650–750 cm⁻¹) .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Methodological Answer :
  • Formalin-Induced Edema Model : Administer the compound (e.g., 10 mg/kg) to rats and measure paw edema volume at intervals (1–6 hours post-injection). Compare to reference drugs (e.g., diclofenac sodium at 8 mg/kg) .

  • Data Analysis : Calculate inhibition percentage using the formula:
    Inhibition (%)=VcontrolVtreatedVcontrol×100\text{Inhibition (\%)} = \frac{V_{\text{control}} - V_{\text{treated}}}{V_{\text{control}}} \times 100

     Statistical significance is assessed via ANOVA with post-hoc tests (p < 0.05) <span data-key="37" class="reference-num" data-pages="undefined">8</span>.  
    

Advanced Research Questions

Q. How can the structure-activity relationship (SAR) of this compound be systematically studied?

  • Methodological Answer :
    • Substituent Variation : Modify substituents on the triazole-thiazole core (e.g., replacing 4-methylphenyl with halogenated or methoxy groups) to assess effects on bioactivity .
    • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with the triazole N-atoms) .
    • Data Interpretation : Correlate logP values (lipophilicity) with anti-exudative activity; higher logP may enhance membrane permeability but reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
    • Dose-Response Reassessment : Test the compound at multiple concentrations (e.g., 1–50 mg/kg) to identify non-linear effects or toxicity thresholds .
    • Analytical Reproducibility : Verify compound purity (>95% via HPLC) and stability (e.g., under storage conditions) to rule out degradation artifacts .
    • Model Validation : Use alternative inflammation models (e.g., carrageenan-induced edema) to confirm activity across different biological systems .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :
    • Solvent Optimization : Replace dioxane with greener solvents (e.g., ethanol/DMF mixtures) to improve solubility and reduce toxicity .
    • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
    • Process Monitoring : Use in-line FTIR or LC-MS to track intermediate formation and adjust reaction parameters in real time .

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